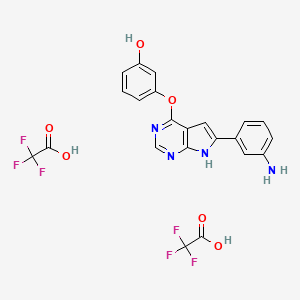

TWS119 TFA

Beschreibung

Eigenschaften

IUPAC Name |

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2.2C2HF3O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14;2*3-2(4,5)1(6)7/h1-10,23H,19H2,(H,20,21,22);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEFPMFFWJTJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F6N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TWS119 and the Inhibition of GSK-3β: A Technical Guide for Researchers

An in-depth exploration of the potent GSK-3β inhibitor, TWS119, its mechanism of action, and its role in activating the Wnt/β-catenin signaling pathway. This guide is intended for researchers, scientists, and drug development professionals.

TWS119 is a small molecule, a disubstituted pyrrolopyrimidine, that has garnered significant attention in cellular biology and drug discovery for its potent and selective inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] This inhibition has profound effects on intracellular signaling, most notably leading to the activation of the canonical Wnt/β-catenin pathway.[1][3] The ability of TWS119 to modulate this critical pathway has made it an invaluable tool for studying a wide range of biological processes, including stem cell differentiation, immune cell regulation, and neuroprotection.[2][4][5] This technical guide provides a comprehensive overview of TWS119, its interaction with GSK-3β, and detailed methodologies for studying its effects.

Quantitative Data on TWS119-Mediated GSK-3β Inhibition

The efficacy of TWS119 as a GSK-3β inhibitor is well-documented through various quantitative measures. These values are crucial for designing experiments and understanding the compound's potency and binding characteristics.

| Parameter | Value | Species/System | Reference |

| IC50 | 30 nM | In vitro kinase assay | [3][6] |

| Kd | 126 nM | Mouse D3 cells | [6][7] |

Table 1: Quantitative Inhibition Data for TWS119 against GSK-3β. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) demonstrate the high-affinity interaction between TWS119 and GSK-3β.

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

GSK-3β is a key regulatory kinase in numerous signaling pathways, with a particularly pivotal role in the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β, as part of a "destruction complex" with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the inhibition of the destruction complex. TWS119 mimics this effect by directly inhibiting the kinase activity of GSK-3β. This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[8]

Figure 1: Wnt/β-catenin Signaling Pathway. This diagram illustrates the canonical Wnt signaling pathway in both the "OFF" state, where GSK-3β is active, and the "ON" state, which is induced by either Wnt ligands or direct GSK-3β inhibition by TWS119.

Experimental Protocols

To facilitate research into the effects of TWS119, this section provides detailed methodologies for key experiments.

GSK-3β Kinase Inhibition Assay

This assay is fundamental for quantifying the inhibitory potential of TWS119 on GSK-3β activity. Commercial kits are available and provide a standardized method.[1][9][10][11]

Objective: To determine the IC50 of TWS119 for GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

TWS119 (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-detecting reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of TWS119 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a 96-well plate, add the TWS119 dilutions. Include controls for no inhibitor (DMSO only) and no enzyme.

-

Add the GSK-3β enzyme to all wells except the no-enzyme control.

-

Add the GSK-3β substrate peptide to all wells.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km for GSK-3β.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.

-

Plot the luminescence signal against the logarithm of the TWS119 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: GSK-3β Kinase Inhibition Assay Workflow. This diagram outlines the key steps involved in performing an in vitro kinase assay to determine the inhibitory activity of TWS119.

Western Blotting for β-catenin Accumulation

This technique is used to visualize and quantify the increase in β-catenin protein levels following TWS119 treatment.[2][12][13][14][15][16][17][18]

Objective: To detect the stabilization and accumulation of β-catenin in cells treated with TWS119.

Materials:

-

Cell culture medium and supplements

-

TWS119 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-β-catenin (e.g., 1:1000 dilution)[2][12][14]

-

Primary antibody: anti-loading control (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the desired concentration of TWS119 or DMSO (vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.[8][19][20][21][22][23][24][25][26]

Objective: To quantify the activation of TCF/LEF-mediated gene transcription by TWS119.

Materials:

-

HEK293T cells or other suitable cell line

-

TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])[26]

-

A constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine)

-

TWS119 (dissolved in DMSO)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Co-transfect cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of TWS119 or DMSO.

-

Incubate for an additional 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of reporter activity relative to the vehicle-treated control.

Flow Cytometry for T-Cell Differentiation

TWS119 has been shown to influence the differentiation of T-cells. Flow cytometry is a powerful tool to analyze the expression of cell surface markers that define different T-cell subsets.[4][7][27][28][29][30][31][32][33]

Objective: To assess the effect of TWS119 on the differentiation status of T-cells.

Materials:

-

Isolated primary T-cells or a T-cell line

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads)

-

TWS119 (dissolved in DMSO)

-

Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8, CD45RA, CCR7, CD62L)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Flow cytometer

Procedure:

-

Culture T-cells in the presence of activation reagents and different concentrations of TWS119 or DMSO for a specified period (e.g., 3-7 days).

-

Harvest the cells and wash them with FACS buffer.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired surface markers for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using flow cytometry software to quantify the proportions of different T-cell subsets (e.g., naive, central memory, effector memory) based on their marker expression profiles.

Figure 3: Flow Cytometry Workflow for T-cell Differentiation. This flowchart details the process of treating T-cells with TWS119, staining for surface markers, and analyzing the resulting cell populations by flow cytometry.

Conclusion

TWS119 is a powerful and selective inhibitor of GSK-3β that serves as a potent activator of the Wnt/β-catenin signaling pathway. Its well-characterized biochemical properties and profound cellular effects make it an indispensable tool for researchers investigating a multitude of biological questions. The experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the multifaceted roles of TWS119 and the broader implications of GSK-3β inhibition. As research continues, the insights gained from using TWS119 will undoubtedly contribute to a deeper understanding of cellular regulation and may pave the way for novel therapeutic strategies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Wnt signaling arrests effector T cell differentiation and generates CD8+ memory stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-3β Inhibitor XII, TWS119 - CAS 601514-19-6 - Calbiochem | 361554 [merckmillipore.com]

- 7. A Guide to Flow Cytometry Markers [bdbiosciences.com]

- 8. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Multiplex Assay Kit for Glycogen Synthase Kinase 3 Beta (GSK3b) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMD317Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 11. promega.com [promega.com]

- 12. Beta Catenin antibody (66379-1-Ig) | Proteintech [ptglab.com]

- 13. novusbio.com [novusbio.com]

- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stimulation of Wnt/ß-Catenin Pathway in Human CD8+ T Lymphocytes from Blood and Lung Tumors Leads to a Shared Young/Memory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-Catenin and Associated Proteins Regulate Lineage Differentiation in Ground State Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. goldbio.com [goldbio.com]

- 20. protocols.io [protocols.io]

- 21. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [worldwide.promega.com]

- 27. Flow cytometry markers guide | Abcam [abcam.com]

- 28. CD Marker Panel [antibodies-online.com]

- 29. miltenyibiotec.com [miltenyibiotec.com]

- 30. beckman.com [beckman.com]

- 31. researchgate.net [researchgate.net]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. cdn.stemcell.com [cdn.stemcell.com]

Activating the Wnt Pathway with TWS119: A Technical Guide to its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects of TWS119, a small molecule compound used to activate the canonical Wnt signaling pathway. TWS119 functions as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the pathway. By inhibiting GSK-3β, TWS119 prevents the degradation of β-catenin, leading to its accumulation, nuclear translocation, and the subsequent activation of Wnt target genes. This guide summarizes the quantitative data from key studies, details common experimental protocols, and visualizes the underlying molecular and cellular processes.

Mechanism of Action

The canonical Wnt signaling pathway is crucial for embryonic development, stem cell regulation, and tissue homeostasis.[1] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3β phosphorylates β-catenin.[1][2] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

TWS119 is a 4,6-disubstituted pyrrolopyrimidine that specifically inhibits GSK-3β.[3][4] This inhibition prevents the phosphorylation of β-catenin, disrupting the destruction complex's function.[3][5] As a result, unphosphorylated β-catenin accumulates in the cytoplasm and translocates to the nucleus.[3][6] There, it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[2][6]

Caption: TWS119 inhibits GSK-3β, preventing β-catenin degradation and activating Wnt gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of TWS119 across various biological systems.

Table 1: Pharmacological Profile of TWS119

| Parameter | Value | Target | Method | Reference |

|---|---|---|---|---|

| IC₅₀ | 30 nM | GSK-3β | Biochemical Assay | [4][7][8] |

| KD | 126 ± 11 nM | GSK-3β | Surface Plasmon Resonance (SPR) |[3][4] |

Table 2: Effects of TWS119 on Stem Cell Neurogenesis

| Cell Type | TWS119 Concentration | Treatment Duration | Outcome | Reference |

|---|---|---|---|---|

| P19 Murine EC Cells | 1 µM | 2 days, then compound-free media | 30-40% differentiation into TuJ1-positive neurons. | [8][9] |

| P19 Murine EC Cells | 1-5 µM | 2 days, then compound-free media | Up to 60% neuronal differentiation with EB formation protocol. | [3][8] |

| Primary Mouse ESCs | 400 nM | Similar to P19 protocol | ~50-60% differentiation into TuJ1, Map2(a+b), and neurofilament-M positive neurons. | [3][9] |

| P19 Cells | 10 µM | 36 hours | 11-fold increase in TCF/LEF reporter activity. |[3] |

Table 3: Immunomodulatory Effects of TWS119

| Cell Type | TWS119 Concentration | Effect | Reference |

|---|---|---|---|

| Human γδT Cells | < 4 µM | Significantly enhances proliferation and survival. | [7] |

| Human γδT Cells | 0-8 µM | Induces generation of CD62L+ or CCR5+ phenotypes. | [7][10] |

| Naive CD8+ T Cells | 7 µM | 6.8-fold increase in β-catenin accumulation. | [6] |

| Naive CD8+ T Cells | Dose-dependent | Preserves CD62L expression, arresting effector differentiation. | [6] |

| Human CD8+ T Cells | 2.5 µM | Generates T cells with a T-memory stem cell (TSCM) phenotype (CD62L+CD45RA+). | [11] |

| Human Lung Cancer TILs | Not specified | Increased IL-2 production in CD4 and CD8 T cell subsets. |[12] |

Table 4: Effects of TWS119 in Cancer and Disease Models

| Model System | TWS119 Concentration/Dose | Effect | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer (TNBC) Cells | Not specified | Increased E-cadherin expression; reduced mesenchymal markers. | [13] |

| Human Alveolar Rhabdomyosarcoma Cells | Not specified | Inhibits cell proliferation and induces apoptosis. | [4] |

| Rat MCAO Stroke Model | 30 mg/kg, i.p. | Reduces cerebral edema and infarction; decreases blood-brain barrier permeability. | [7][14] |

| Neonatal Rat Hypoxic-Ischemic Model | 30 mg/kg, i.p. | Promotes neuronal differentiation and up-regulates CEND1 expression. |[15][16] |

Key Experimental Protocols

This section provides an overview of common methodologies used to study the effects of TWS119.

Neuronal Differentiation of Pluripotent Stem Cells

This protocol is based on the differentiation of P19 embryonal carcinoma cells or mouse embryonic stem cells (ESCs).[3][9]

-

Cell Plating : Plate P19 cells or mouse ESCs as a monolayer on gelatin-coated tissue culture plates in MEMα supplemented with 10% FBS.

-

TWS119 Treatment : Once cells reach desired confluency, replace the medium with fresh medium containing TWS119 (e.g., 400 nM for ESCs, 1-5 µM for P19 cells).

-

Induction Period : Culture the cells in the presence of TWS119 for 2 days.

-

Maturation : After 2 days, replace the medium with compound-free medium (e.g., MEMα with 2% FBS, or B27-supplemented neurobasal medium for longer cultures). Culture for an additional 2-14 days to allow for neuronal maturation.

-

Analysis : Fix the cells with 4% paraformaldehyde and perform immunocytochemistry to detect neuronal markers such as βIII-tubulin (TuJ1), Map2, and Neurofilament-M.

References

- 1. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Wnt activation promotes memory T cell polyfunctionality via epigenetic regulator PRMT1 [jci.org]

- 3. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. cellgs.com [cellgs.com]

- 6. Wnt signaling arrests effector T cell differentiation and generates CD8+ memory stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Wnt pathway activator TWS119 enhances the proliferation and cytolytic activity of human γδT cells against colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulation of Wnt/ß-Catenin Pathway in Human CD8+ T Lymphocytes from Blood and Lung Tumors Leads to a Shared Young/Memory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Glycogen Synthase Kinase-3β Inhibitor TWS119 on Proliferation and Cytokine Production of TILs From Human Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GSK3β regulates epithelial-mesenchymal transition and cancer stem cell properties in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSK-3β inhibitor TWS119 attenuates rtPA-induced hemorrhagic transformation and activates the Wnt/β-catenin signaling pathway after acute ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GSK-3β inhibitor TWS119 promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GSK-3β inhibitor TWS119 promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

TWS119 TFA for Inducing Neuronal Differentiation from Stem Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TWS119 TFA, a potent small molecule used to induce neuronal differentiation from various stem cell populations. TWS119 acts as a specific inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, TWS119 mimics Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates transcription of genes promoting neuronal fate. This guide details the mechanism of action, provides quantitative data on its efficacy, and offers detailed experimental protocols for its application in stem cell research.

Core Concepts: Mechanism of Action

TWS119 is a 4,6-disubstituted pyrrolopyrimidine that functions as a potent and selective inhibitor of GSK-3β.[1][2] The trifluoroacetate (TFA) salt form is commonly used in research settings. The inhibition of GSK-3β by TWS119 has a direct impact on the canonical Wnt signaling pathway, a critical pathway in embryonic development and cell fate determination.[1][2]

In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. When TWS119 inhibits GSK-3β, the phosphorylation of β-catenin is prevented.[2] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus.[3] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that promote neuronal differentiation.[2]

It is important to note that the trifluoroacetate (TFA) counter-ion present in the salt form of TWS119 can potentially influence experimental outcomes. While widely used in peptide and small molecule synthesis, TFA has been reported to affect cell proliferation and other biological assays in some contexts.[4][5] Researchers should be mindful of this and consider including appropriate controls in their experimental design.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of TWS119 in inducing neuronal differentiation across different stem cell lines as reported in various studies.

| Parameter | Value | Cell Type | Reference |

| IC50 (GSK-3β) | 30 nM | Cell-free assay | [2][6] |

| Kd (binding affinity to GSK-3β) | 126 nM | Surface Plasmon Resonance | [2][6] |

Table 1: Biochemical Properties of TWS119

| Cell Type | TWS119 Concentration | Treatment Duration | Differentiation Efficiency (% of Neuronal Marker Positive Cells) | Neuronal Markers | Reference |

| Mouse Embryonic Stem Cells (mESCs) | 400 nM | 2 days | ≈50-60% | TuJ1, Map2, Neurofilament-M | [2] |

| P19 Embryonal Carcinoma Cells (Monolayer) | 1 µM | 2 days | 30-40% | TuJ1 | [2] |

| P19 Embryonal Carcinoma Cells (Embryoid Body) | 1 µM | 2 days (concomitant with EB formation) | up to 60% | TuJ1 | [2] |

Table 2: Efficacy of TWS119 in Neuronal Differentiation

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a general experimental workflow for TWS119-induced neuronal differentiation.

Caption: TWS119 inhibits GSK-3β, leading to β-catenin stabilization and neuronal gene transcription.

Caption: General experimental workflow for TWS119-induced neuronal differentiation of stem cells.

Experimental Protocols

The following are detailed methodologies for inducing neuronal differentiation from mouse embryonic stem cells (mESCs) and P19 embryonal carcinoma cells using TWS119 TFA.

Protocol 1: Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs)

This protocol is adapted from the findings of Ding et al. (2003).[2]

Materials:

-

Mouse Embryonic Stem Cells (e.g., D3 cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Leukemia Inhibitory Factor (LIF)

-

Penicillin-Streptomycin solution

-

0.1% Gelatin solution

-

TWS119 TFA (stock solution in DMSO)

-

Neurobasal Medium

-

B-27 Supplement

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Tissue culture plates/flasks

Procedure:

-

Maintenance of mESCs: Culture mESCs on gelatin-coated plates in DMEM supplemented with 15% FBS, 1000 U/mL LIF, and Penicillin-Streptomycin. Maintain the cells in an undifferentiated state.

-

Seeding for Differentiation:

-

Aspirate the culture medium and wash the cells with PBS.

-

Trypsinize the cells and resuspend them in mESC medium without LIF.

-

Plate the cells at a suitable density (e.g., 1-2 x 10^4 cells/cm²) on gelatin-coated plates.

-

-

TWS119 Treatment:

-

After 24 hours, replace the medium with fresh mESC medium (without LIF) containing 400 nM TWS119.

-

-

Incubation: Incubate the cells for 2 days in the presence of TWS119.

-

Compound Removal and Neuronal Maturation:

-

After 2 days, aspirate the TWS119-containing medium and wash the cells twice with PBS.

-

Add Neurobasal medium supplemented with B-27.

-

Culture the cells for an additional 4-10 days, changing the medium every 2 days.

-

-

Analysis:

-

Fix the cells and perform immunostaining for neuronal markers such as β-III tubulin (TuJ1), MAP2, and NeuN to confirm differentiation.

-

Quantify the percentage of differentiated neurons by cell counting or flow cytometry.

-

Protocol 2: Neuronal Differentiation of P19 Embryonal Carcinoma Cells

This protocol is based on the monolayer differentiation method described by Ding et al. (2003).[2]

Materials:

-

P19 Embryonal Carcinoma Cells

-

α-MEM (Minimum Essential Medium Alpha)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

TWS119 TFA (stock solution in DMSO)

-

Neurobasal Medium

-

B-27 Supplement

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Tissue culture plates/flasks

Procedure:

-

Maintenance of P19 Cells: Culture P19 cells in α-MEM supplemented with 10% FBS and Penicillin-Streptomycin.

-

Seeding for Differentiation:

-

Trypsinize the P19 cells and plate them at a density of 1 x 10^5 cells/cm² in α-MEM with 5% FBS.

-

-

TWS119 Treatment:

-

Allow the cells to attach for 12-24 hours.

-

Replace the medium with fresh α-MEM containing 5% FBS and 1 µM TWS119.

-

-

Incubation: Incubate the cells for 2 days in the presence of TWS119.

-

Compound Removal and Neuronal Maturation:

-

After 2 days, remove the TWS119-containing medium and wash the cells with PBS.

-

Add fresh, compound-free α-MEM with 2% FBS or, for longer-term culture and maturation, switch to Neurobasal medium supplemented with B-27.

-

Culture for an additional 2-14 days, observing the development of neuronal morphology.

-

-

Analysis:

-

Assess neuronal differentiation by immunostaining for markers like TuJ1, Nestin (for neural progenitors), MAP2, and NeuN.[2]

-

Determine the differentiation efficiency by counting the percentage of marker-positive cells.

-

Concluding Remarks

TWS119 TFA is a valuable tool for directed neuronal differentiation of stem cells, offering a more defined and potentially more efficient alternative to traditional methods that rely on complex cocktails of growth factors or genetic manipulation.[3] Its mechanism of action through GSK-3β inhibition and subsequent Wnt pathway activation is well-characterized, providing a solid foundation for its application in research.[2][3] The protocols provided in this guide offer a starting point for researchers to utilize TWS119 in their specific experimental contexts. As with any small molecule-based approach, optimization of concentration and timing may be necessary for different stem cell lines and desired neuronal subtypes. Careful consideration of the potential effects of the TFA counter-ion is also recommended for rigorous experimental design. The continued exploration of small molecules like TWS119 holds significant promise for advancing our understanding of neurogenesis and for the development of novel therapeutic strategies for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijstemcell.com [ijstemcell.com]

- 5. researchgate.net [researchgate.net]

- 6. bio-works.com [bio-works.com]

TWS119: A Technical Guide to a Potent GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of TWS119, a potent small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). TWS119 has emerged as a critical tool in stem cell research and presents potential for therapeutic development due to its ability to modulate the Wnt/β-catenin signaling pathway.

Discovery and Background

TWS119 was identified through a high-throughput phenotypic screening of kinase-directed combinatorial libraries.[1] The screen was designed to discover small molecules capable of inducing neurogenesis in murine embryonic stem cells (ESCs).[1] TWS119, a 4,6-disubstituted pyrrolopyrimidine, was isolated for its potent ability to induce neuronal differentiation.[1] Subsequent affinity chromatography and biochemical assays identified its primary cellular target as Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1]

Chemical Properties

TWS119 is a cell-permeable compound with well-defined chemical characteristics crucial for its biological activity and experimental application.

| Property | Value | Reference |

| Chemical Name | 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-phenol | [2][3] |

| Molecular Formula | C₁₈H₁₄N₄O₂ | [2][3][4][5] |

| Molecular Weight | 318.33 g/mol | [2][5] |

| CAS Number | 601514-19-6 | [2][4][5] |

| Purity | ≥90% to >98% (vendor dependent) | [2][3][4][5] |

| Solubility | Soluble in DMSO (e.g., to 100 mM) and ethanol (e.g., to 5 mM) | [3][5] |

Mechanism of Action: GSK-3β Inhibition and Wnt/β-catenin Pathway Activation

TWS119 exerts its biological effects primarily through the potent and specific inhibition of GSK-3β.[2][4][5][6][7]

GSK-3β Inhibition

GSK-3β is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates, including β-catenin. TWS119 directly binds to GSK-3β, inhibiting its kinase activity.[6] This inhibition prevents the phosphorylation of β-catenin.

| Parameter | Value | Reference |

| IC₅₀ (GSK-3β) | 30 nM (cell-free assay) | [3][4][5][6][7] |

| K | 126 nM | [4][6] |

Wnt/β-catenin Signaling Pathway Activation

In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, TWS119 prevents β-catenin phosphorylation and subsequent degradation.[2] This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus.[2][6] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][8]

Experimental Protocols

Neuronal Differentiation of Mouse Embryonic Stem Cells

This protocol is adapted from the original discovery of TWS119's neurogenic properties.[1][9]

Materials:

-

Mouse embryonic stem cells (e.g., D3 cell line)[9]

-

ESC culture medium

-

Differentiation medium: MEMα supplemented with 2% FBS (or B27-supplemented neurobasal medium for long-term culture)[9]

-

TWS119 stock solution (in DMSO)

-

Tissue culture plates

-

Antibodies for immunofluorescence (e.g., anti-TuJ1, anti-Map2)

Procedure:

-

Culture mouse ESCs to confluency under standard conditions.

-

To induce differentiation, treat the ESCs with TWS119 at a final concentration of 400 nM in the differentiation medium.[1][3][5]

-

Incubate the cells for 2 days in the presence of TWS119.[1][9]

-

After 2 days, replace the medium with fresh, compound-free differentiation medium.[1][9]

-

Continue to culture for an additional 2-14 days, changing the medium as needed.[9]

-

Assess neuronal differentiation by immunofluorescence staining for neuronal markers such as βIII-tubulin (TuJ1) and Microtubule-Associated Protein 2 (Map2).[1][9]

TCF/LEF Reporter Assay

This assay quantifies the activation of the Wnt/β-catenin pathway by measuring the transcriptional activity of TCF/LEF.[1]

Materials:

-

Cells transfected with a TCF/LEF luciferase reporter construct

-

TWS119 stock solution (in DMSO)

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate the TCF/LEF reporter cells in a multi-well plate.

-

Treat the cells with varying concentrations of TWS119 (e.g., up to 10 μM).[1]

-

Incubate for a defined period (e.g., 36 hours).[1]

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.

Applications in Research

TWS119 has become an invaluable tool across various research fields:

-

Stem Cell Biology: Inducing neuronal differentiation of pluripotent stem cells and studying the mechanisms of cell fate determination.[1][2]

-

Cancer Research: Investigating the role of the Wnt/β-catenin pathway in cancer cell proliferation and apoptosis.[4]

-

Immunology: Modulating T-cell differentiation, particularly in the generation of memory stem T-cells for adoptive immunotherapies.[4][8][10]

-

Neuroscience: Studying neuronal regeneration and protection in models of neurological damage.[11]

Conclusion

TWS119 is a well-characterized and potent inhibitor of GSK-3β that serves as a reliable activator of the Wnt/β-catenin signaling pathway. Its discovery has significantly advanced our ability to manipulate cell fate, particularly in the context of stem cell differentiation. This guide provides core technical information to aid researchers in the effective application of TWS119 in their experimental designs. As with any biologically active small molecule, careful dose-response studies are recommended for each specific cell type and application.

References

- 1. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellgs.com [cellgs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. stemcell.com [stemcell.com]

- 5. rndsystems.com [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Wnt signaling arrests effector T cell differentiation and generates CD8+ memory stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Glycogen Synthase Kinase-3β Inhibitor TWS119 on Proliferation and Cytokine Production of TILs From Human Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSK-3β inhibitor TWS119 promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TWS119 TFA in Neurogenesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TWS119 Tri-fluoroacetate (TFA), a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), for inducing neurogenesis. The information compiled herein is curated from peer-reviewed scientific literature to ensure accuracy and reproducibility.

Introduction

TWS119 is a small molecule belonging to the 4,6-disubstituted pyrrolopyrimidine class that has been demonstrated to effectively induce neuronal differentiation in various stem cell populations.[1] Its primary mechanism of action involves the inhibition of GSK-3β, a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting GSK-3β, TWS119 prevents the phosphorylation and subsequent degradation of β-catenin.[1] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate TCF/LEF transcription factors, leading to the expression of genes that promote neuronal differentiation.[1]

Optimal Working Concentrations

The optimal concentration of TWS119 TFA for inducing neurogenesis can vary depending on the cell type and the specific experimental conditions. Below is a summary of effective concentrations reported in the literature.

| Cell Type | Concentration | Treatment Duration | Outcome | Reference |

| Mouse Embryonic Stem Cells (mESCs) | 400 nM | 2 days, followed by 2-14 days in compound-free medium | ~50-60% neuronal differentiation (TuJ1, Map2(a+b), neurofilament-M positive) | [1] |

| P19 Embryonal Carcinoma Cells | 1 µM | 2 days, followed by 2-14 days in compound-free medium | 30-40% neuronal differentiation (TuJ1 positive); up to 60% with embryoid body (EB) formation protocol | [1][4] |

| P19 Embryonal Carcinoma Cells | 1-5 µM | 2 days, followed by 2-14 days in compound-free medium | Induction of neuronal markers (nestin, neurofilament-M, Map2(a+b), NeuN, glutamate, synapsin 1) | [1][4] |

| Neonatal Rats (in vivo) | Not specified in concentration | Not applicable | Promotes neuronal differentiation after hypoxic-ischemic brain damage | [5][6] |

Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of TWS119 and a general experimental workflow for inducing neurogenesis.

References

- 1. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. cellgs.com [cellgs.com]

- 4. researchgate.net [researchgate.net]

- 5. GSK-3β inhibitor TWS119 promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-3β inhibitor TWS119 promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TWS119 TFA Treatment of Pluripotent Stem Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TWS119 trifluoroacetate (TFA), a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), for the directed differentiation of human pluripotent stem cells (hPSCs), primarily towards a neural lineage. The protocols outlined below are based on established methodologies for GSK-3β inhibition in pluripotent stem cells and aim to provide a robust framework for your experiments.

Introduction

TWS119 is a small molecule that functions as a potent inhibitor of GSK-3β, a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3β, TWS119 mimics Wnt signaling activation, leading to the stabilization and nuclear translocation of β-catenin. This activation of the Wnt pathway has been shown to be instrumental in controlling stem cell fate, including the induction of neurogenesis in murine embryonic stem cells (ESCs).[1] These protocols provide a step-by-step guide for the application of TWS119 TFA in pluripotent stem cell culture to direct their differentiation.

Data Presentation

TWS119 TFA Properties and Recommended Concentrations

| Property | Value | Reference |

| Target | Glycogen Synthase Kinase 3β (GSK-3β) | [1][2] |

| Pathway | Wnt/β-catenin | [1][2] |

| Formulation | Trifluoroacetate salt | N/A |

| Molecular Formula | C₁₈H₁₄N₄O₂ (for parent compound) | [2] |

| Purity | ≥ 90% | [2] |

| Recommended Stock Solution | 10 mM in DMSO | [3] |

| Storage | Store at -20°C, protect from light | [3] |

| Working Concentration (Murine ESCs) | 400 nM | [1] |

| Working Concentration (P19 EC cells) | 1-5 µM | [1] |

| Working Concentration (Human CD8+ T cells) | 2.5 µM | [4] |

Expected Outcomes of TWS119 Treatment on Pluripotent Stem Cells

| Cell Type | Treatment Condition | Expected Outcome | Markers for Confirmation | Reference |

| Murine ESCs | 400 nM TWS119 | Neuronal differentiation (≈50–60%) | TuJ1, Map2(a+b), Neurofilament-M | [1] |

| P19 EC Cells | 1 µM TWS119 for 2 days, then compound-free medium for 2 days | Neuronal differentiation (40-60%) | TuJ1, Nestin | [1] |

| Human PSCs (hPSCs) | Adapted from GSK-3β inhibitor protocols (e.g., CHIR99021) | Neural induction and differentiation | PAX6, SOX1, TuJ1, MAP2 | [5][6] |

Experimental Protocols

Protocol 1: Preparation of TWS119 TFA Stock Solution

This protocol describes the preparation of a stock solution of TWS119 TFA for use in cell culture.

Materials:

-

TWS119 TFA (≥90% purity)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, reconstitute 1 mg of TWS119 in 314 µL of DMSO.[3]

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C and protect them from light.[3]

-

Before use, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid toxicity.[3]

Protocol 2: General Workflow for TWS119-mediated Neural Induction of hPSCs

This protocol provides a general workflow for inducing neural differentiation of hPSCs using TWS119. This protocol is adapted from established neural induction protocols utilizing other GSK-3β inhibitors and should be optimized for your specific cell line and experimental conditions.

Diagram: TWS119-Mediated Neural Induction Workflow

Caption: A general workflow for the neural induction of hPSCs using TWS119.

Materials:

-

Human pluripotent stem cells (hPSCs) of high quality (low differentiation)

-

Matrigel-coated culture plates

-

mTeSR1 medium (or equivalent)

-

ROCK inhibitor (e.g., Y-27632)

-

Neural Induction Medium (e.g., DMEM/F12:Neurobasal (1:1) with N2 and B27 supplements)

-

TWS119 TFA stock solution (10 mM in DMSO)

-

Neural Progenitor Medium

-

Neuronal Maturation Medium

Procedure:

-

hPSC Culture: Maintain high-quality hPSCs on Matrigel-coated plates in mTeSR1 medium according to standard protocols.

-

Cell Seeding for Differentiation (Day 0):

-

Dissociate hPSCs into single cells using a gentle cell dissociation reagent.

-

Seed the cells onto new Matrigel-coated plates at a high density (e.g., 2 x 10⁵ cells/cm²) in mTeSR1 medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival.

-

-

Neural Induction (Day 1-7):

-

After 24 hours, replace the seeding medium with pre-warmed Neural Induction Medium.

-

Supplement the Neural Induction Medium with the desired concentration of TWS119. A starting concentration range of 400 nM to 2.5 µM is recommended for optimization, based on effective concentrations in other cell types.[1][4]

-

Change the medium daily for 7 days.

-

-

Neural Progenitor Cell (NPC) Expansion (Day 8-14):

-

After 7 days of induction, the cells should have adopted a neural progenitor morphology.

-

Passage the NPCs onto new Matrigel-coated plates and culture them in Neural Progenitor Medium.

-

-

Neuronal Maturation (Day 15 onwards):

-

For terminal differentiation, culture the NPCs in a suitable Neuronal Maturation Medium.

-

Mature neurons can be expected within 1-2 weeks of initiating maturation.

-

Protocol 3: Characterization of Differentiated Neurons

This protocol outlines methods to confirm the successful differentiation of hPSCs into neurons.

1. Immunocytochemistry:

-

Purpose: To visualize the expression of neuron-specific proteins.

-

Procedure:

-

Fix the differentiated cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).

-

Incubate with primary antibodies against neuronal markers such as:

-

Early neuronal marker: β-III tubulin (TuJ1)

-

Mature neuronal markers: Microtubule-associated protein 2 (MAP2), NeuN

-

Neural stem cell marker: Nestin

-

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Visualize and capture images using a fluorescence microscope.

-

2. Quantitative Real-Time PCR (qRT-PCR):

-

Purpose: To quantify the expression of neuron-specific genes.

-

Procedure:

-

Isolate total RNA from the differentiated cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers for genes such as TUBB3 (encodes TuJ1), MAP2, NEUN, and pluripotency markers like OCT4 and NANOG to confirm the downregulation of the pluripotent state.

-

Signaling Pathway

Diagram: TWS119 Mechanism of Action in the Wnt/β-catenin Pathway

Caption: TWS119 inhibits GSK-3β, preventing β-catenin phosphorylation and degradation, leading to its nuclear accumulation and target gene expression.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low cell viability after seeding | Suboptimal dissociation; absence of ROCK inhibitor. | Use a gentle dissociation method; always include a ROCK inhibitor in the seeding medium. |

| Inefficient neural induction | Suboptimal TWS119 concentration; poor quality of starting hPSCs. | Perform a dose-response experiment to determine the optimal TWS119 concentration for your cell line; ensure hPSC cultures have low levels of spontaneous differentiation. |

| Presence of non-neural cell types | Incomplete differentiation; inappropriate medium. | Optimize the duration of TWS119 treatment; ensure the use of appropriate neural induction and maturation media. |

Conclusion

TWS119 TFA is a valuable tool for directing the differentiation of pluripotent stem cells towards a neural lineage through the activation of the Wnt/β-catenin signaling pathway. The protocols provided here offer a solid foundation for researchers to begin their investigations. However, as with any directed differentiation protocol, optimization of key parameters such as cell density, reagent concentrations, and timing will be crucial for achieving high efficiency and reproducibility with your specific hPSC line.

References

- 1. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid induction and long-term self-renewal of primitive neural precursors from human embryonic stem cells by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols for TWS119 TFA Administration in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the in vivo administration of TWS119, a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and an activator of the Wnt/β-catenin signaling pathway. The trifluoroacetate (TFA) salt of TWS119 is often supplied for research purposes. While specific comparative data between the TFA salt and the free base in vivo is limited in publicly available literature, the protocols provided herein are based on established practices for TWS119 and similar small molecules. It is crucial to note that the TFA counterion may affect solubility and potentially the in vivo behavior of the compound, and researchers should consider this in their experimental design.

Mechanism of Action

TWS119 is a cell-permeable pyrrolopyrimidine compound that specifically inhibits GSK-3β with an IC₅₀ of approximately 30 nM.[1][2] GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, TWS119 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates TCF/LEF transcription factors, leading to the expression of Wnt target genes.[3] This pathway is crucial in embryonic development, cell proliferation, and differentiation.[4]

Data Presentation

The following tables summarize quantitative data for TWS119 administration in various in vivo animal models.

Table 1: In Vivo Efficacy of TWS119 in Animal Models

| Animal Model | Species | TWS119 Dosage | Administration Route | Frequency & Duration | Key Findings |

| Ischemic Stroke | Rat | 30 mg/kg | Intraperitoneal (i.p.) | Single dose after rtPA administration | Reduced hemorrhagic transformation, decreased cerebral edema, and improved neurological function.[5] |

| Ischemic Stroke | Mouse | Not specified | Not specified | Daily for 14 days post-stroke | Mitigated neurological deficits and promoted angiogenesis and neural plasticity.[6] |

| Colon Cancer Xenograft | Mouse | Not specified | Not specified | Not specified | Enhanced cytolytic activity of human γδT cells against colon cancer cells.[4] |

| Hypoxic-Ischemic Brain Damage | Neonatal Rat | 30 mg/kg | Intraperitoneal (i.p.) | Not specified | Promoted neuronal differentiation.[7] |

Table 2: Solubility and Vehicle Formulations for TWS119

| Solvent/Vehicle | Achieved Concentration | Notes |

| DMSO | ≥ 50 mg/mL | Suitable for preparing stock solutions.[8] |

| Water | < 0.1 mg/mL | TWS119 is poorly soluble in water.[8] |

| 1% DMSO in Saline | Not specified | Used for intraperitoneal injection in rats.[8] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Forms a clear solution suitable for in vivo use.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Forms a clear solution suitable for in vivo use.[8] |

| DMF | 20 mg/mL | Alternative solvent for stock solutions.[9] |

| Ethanol | 0.3 mg/mL | Low solubility.[9] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Can be used for preparing working solutions.[9] |

Experimental Protocols

Protocol 1: Preparation of TWS119 TFA for Intraperitoneal Injection

This protocol provides a general guideline for preparing TWS119 TFA for in vivo administration. The optimal vehicle may vary depending on the experimental requirements and the specific formulation of the TWS119 TFA salt.

Materials:

-

TWS119 TFA

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.2

-

(Optional) Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) or PEG300 and Tween-80

-

Sterile, polypropylene tubes

-

Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

Procedure:

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of TWS119 TFA powder.

-

Dissolve the TWS119 TFA in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[8] Ensure complete dissolution by gentle vortexing.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation (Option A: Simple Dilution):

-

On the day of injection, thaw an aliquot of the TWS119 TFA stock solution.

-

Dilute the stock solution with sterile saline or PBS to the final desired concentration. For example, to prepare a 1 mg/mL solution from a 50 mg/mL stock, dilute 1 part stock with 49 parts saline.

-

Note: The final concentration of DMSO should be kept low (typically ≤ 5-10%) to minimize toxicity. A preliminary tolerability study is recommended.

-

-

Working Solution Preparation (Option B: Co-solvent/Solubilizer Formulation):

-

For higher concentrations or improved stability, a co-solvent or solubilizer can be used.

-

Method 1 (SBE-β-CD): Prepare a 20% solution of SBE-β-CD in sterile saline. Add 10% of the final volume as DMSO (containing the dissolved TWS119 TFA) to 90% of the 20% SBE-β-CD solution.[1]

-

Method 2 (PEG300/Tween-80): Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Dissolve the TWS119 TFA in the DMSO component first, then add the other components sequentially.

-

Ensure the final solution is clear and free of precipitation. Gentle warming or sonication may be used to aid dissolution, but the stability of TWS119 under these conditions should be considered.

-

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

-

Prepared TWS119 TFA working solution

-

Mouse restrainer or appropriate manual restraint technique

-

Sterile 1 mL syringe with a 25-27 gauge needle

-

70% Ethanol for disinfection

Procedure:

-

Animal Restraint: Securely restrain the mouse using a preferred method. For manual restraint, grasp the loose skin at the scruff of the neck to immobilize the head and body.

-

Injection Site Identification: Position the mouse with its abdomen facing upwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn back).

-

Administration: Slowly inject the TWS119 TFA solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

-

Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (i.p.) Injection in Rats

Materials:

-

Prepared TWS119 TFA working solution

-

Appropriate manual restraint technique

-

Sterile syringe (size dependent on volume) with a 23-25 gauge needle

-

70% Ethanol for disinfection

Procedure:

-

Animal Restraint: Securely restrain the rat. One common method is to hold the rat with its back against the palm of your hand, with your thumb and forefinger gently securing the head.

-

Injection Site Identification: The injection site is in the lower quadrant of the abdomen, lateral to the midline.

-

Disinfection: Cleanse the injection site with 70% ethanol.

-

Injection: Insert the needle at a 30-40 degree angle into the peritoneal cavity. Gently aspirate to check for correct placement.

-

Administration: Administer the TWS119 TFA solution slowly. The maximum recommended injection volume for a rat is typically 10 mL/kg.

-

Post-injection Monitoring: Place the rat back in its cage and observe for any signs of distress or adverse effects.

Mandatory Visualizations

Caption: TWS119 inhibits GSK-3β, leading to the activation of Wnt signaling.

Caption: Experimental workflow for in vivo administration of TWS119 TFA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt pathway activator TWS119 enhances the proliferation and cytolytic activity of human γδT cells against colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK-3β inhibitor TWS119 attenuates rtPA-induced hemorrhagic transformation and activates the Wnt/β-catenin signaling pathway after acute ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt canonical pathway activator TWS119 drives microglial anti-inflammatory activation and facilitates neurological recovery following experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSK-3β inhibitor TWS119 promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetechindia.com [lifetechindia.com]

- 9. caymanchem.com [caymanchem.com]

Application Notes and Protocols: Utilizing TWS119 TFA in Combination with Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

TWS119 is a potent small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β), a key negative regulator of the Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3β, TWS119 effectively activates Wnt signaling, making it a valuable tool in stem cell research, neurobiology, and immunology. The trifluoroacetate (TFA) salt form of TWS119 is commonly used in research settings. This document provides detailed application notes and protocols for the use of TWS119 TFA in combination with other small molecules to direct cell fate, with a particular focus on neuronal differentiation of pluripotent stem cells and the generation of specific T cell populations.

Introduction to TWS119 TFA

TWS119 is a pyrrolopyrimidine compound that specifically targets and inhibits GSK-3β with a reported IC50 of 30 nM.[2] This inhibition leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[1] This mechanism of action underlies the ability of TWS119 to induce neuronal differentiation in embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), as well as to modulate T cell differentiation and function.[1][3][4]

Note on the TFA Counter-ion: TWS119 is often supplied as a trifluoroacetate (TFA) salt. It is crucial for researchers to be aware that the TFA counter-ion itself can have biological effects, including the potential to inhibit cell proliferation at certain concentrations. It is therefore recommended to include a vehicle control (e.g., DMSO with TFA, if the TWS119 TFA is dissolved in DMSO) in experiments to account for any potential effects of the counter-ion.

TWS119 TFA in Combination for Neuronal Differentiation

The directed differentiation of pluripotent stem cells (PSCs) into specific neuronal lineages often requires the precise manipulation of multiple signaling pathways. TWS119, as a potent Wnt agonist, is frequently used in combination with inhibitors of other signaling pathways to synergistically drive neuronal induction and specification.

Combination of TWS119 with SMAD Signaling Inhibitors

A widely adopted strategy for inducing neural fate from PSCs is the dual inhibition of the SMAD signaling pathway, which is downstream of the TGF-β and BMP signaling pathways.[5] The combination of a BMP inhibitor (e.g., LDN193189 or Noggin) and a TGF-β/Activin/Nodal inhibitor (e.g., SB431542) effectively blocks endodermal and mesodermal differentiation, thereby promoting ectodermal and subsequent neural lineage commitment.[5][6] TWS119 can be incorporated into this protocol to enhance the efficiency of neuronal differentiation.

Logical Workflow for Neuronal Induction

Caption: Workflow for directed neuronal differentiation using dual SMAD inhibition followed by Wnt pathway activation with TWS119.

Quantitative Data: Neuronal Differentiation Efficiency

| Treatment | Key Small Molecules | Cell Type | Differentiation Efficiency (% Neuronal Marker Positive) | Reference |

| Control (Spontaneous Differentiation) | None | Mouse ESCs | <10% | [1] |

| TWS119 alone | TWS119 (400 nM) | Mouse ESCs | ~50-60% (TuJ1 positive) | [1] |

| Dual SMAD Inhibition | SB431542 (10 µM) + LDN193189 (100 nM) | Human PSCs | Highly efficient generation of neuroepithelial sheet | [6] |

| Dual SMAD Inhibition + Wnt Activation | SB431542 + LDN193189 followed by CHIR99021 (a GSK-3β inhibitor similar to TWS119) | Human PSCs | Robust generation of cortical neurons | [7] |

Experimental Protocol: Neuronal Differentiation of Human PSCs

This protocol is a general guideline and may require optimization for specific cell lines and research applications.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated plates

-

mTeSR™1 medium (or equivalent)

-

Neural induction medium (NIM): DMEM/F12, 1% N2 supplement, 1% B27 supplement, 1% Penicillin-Streptomycin

-

TWS119 TFA (stock solution in DMSO)

-

SB431542 (stock solution in DMSO)

-

LDN193189 (stock solution in DMSO)

-

Fibroblast Growth Factor 2 (FGF2)

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.

-

Neural Induction (Day 0):

-

Aspirate mTeSR™1 medium and replace with NIM.

-

Add SB431542 to a final concentration of 10 µM.

-

Add LDN193189 to a final concentration of 100 nM.

-

-

Medium Change (Days 1-5): Change the medium daily with fresh NIM containing SB431542 and LDN193189. By day 5, a neuroepithelial sheet should start to form.[6]

-

Neural Progenitor Expansion (Day 6):

-

Aspirate the medium and replace with NIM.

-

Add TWS119 to a final concentration of 0.5 - 2 µM. The optimal concentration should be determined empirically.

-

Add FGF2 to a final concentration of 20 ng/mL.

-

-

Expansion Phase (Days 7-12): Change the medium every other day with fresh NIM containing TWS119 and FGF2. Neural rosettes should become prominent during this stage.

-

Neuronal Maturation (Day 13 onwards):

-

Withdraw TWS119 and FGF2.

-

Culture the cells in NIM supplemented with brain-derived neurotrophic factor (BDNF, 20 ng/mL) and glial cell line-derived neurotrophic factor (GDNF, 20 ng/mL) to promote neuronal maturation.

-

Change the medium every 2-3 days. Mature neurons can be observed within 1-2 weeks.

-

TWS119 TFA in Combination for T Cell Manipulation

TWS119, by activating the Wnt/β-catenin pathway, can influence T cell differentiation, proliferation, and memory formation.[3][4] It is often used in combination with cytokines and other small molecules to generate specific T cell subsets for research and potential therapeutic applications.

Generation of Stem Cell-like Memory T cells (Tscm)

The combination of TWS119 with cytokines such as IL-2, IL-7, and IL-15 can promote the generation of Tscm cells, a less-differentiated memory T cell subset with enhanced self-renewal capacity and anti-tumor activity.[2]

Signaling Pathway in Tscm Generation

Caption: TWS119 promotes Tscm generation by inhibiting GSK-3β and activating Wnt signaling, while cytokines like IL-2 can influence mTOR signaling and effector differentiation. *Some studies suggest crosstalk between Wnt and mTOR pathways.

Combination of TWS119 with Rapamycin

Rapamycin, an mTOR inhibitor, can also influence T cell differentiation and memory formation. The combination of TWS119 and rapamycin has been explored to generate phenotypic Tscm cells.[8]

Quantitative Data: T Cell Phenotype Modulation

| Treatment | Key Small Molecules/Cytokines | Cell Type | Key Phenotypic Change | Reference |

| Control (Activation alone) | Anti-CD3/CD28 | Human CD8+ T cells | Differentiation towards effector memory T cells | [4] |

| TWS119 + IL-2 | TWS119 (2.5 - 5 µM) + IL-2 (100 U/mL) | Human CD8+ T cells | Increased percentage of CD45RA+/CD62L+ (naïve/Tscm-like) cells | [4] |

| TWS119 + Rapamycin | TWS119 (5 µM) + Rapamycin (100 nM) | Human CD4+ T cells | Generation of a small-sized lymphocyte population with Tscm markers (CCR7+, CD45RA+, CD95+) | [8] |

| TWS119 | TWS119 (0.5 - 4 µM) | Human γδT cells | Enhanced proliferation and survival | [9] |

Experimental Protocol: Generation of Human Tscm-like Cells

This protocol is a general guideline for the in vitro generation of Tscm-like cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs

-

RosetteSep™ Human CD8+ T Cell Enrichment Cocktail (or similar for T cell isolation)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Human CD3/CD28 T cell activator beads

-

Recombinant Human IL-2

-

TWS119 TFA (stock solution in DMSO)

Procedure:

-

T Cell Isolation: Isolate CD8+ T cells from human PBMCs using a negative selection method according to the manufacturer's protocol.

-

Cell Culture Setup: Resuspend the isolated CD8+ T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Activation (Day 0):

-

Add CD3/CD28 T cell activator beads at a bead-to-cell ratio of 1:1.

-

Add IL-2 to a final concentration of 100 U/mL.

-

Add TWS119 to a final concentration of 2.5 - 5 µM. A dose-response experiment is recommended to determine the optimal concentration.

-

-

Cell Culture and Expansion (Days 1-7):

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

Every 2-3 days, assess cell density and viability. If necessary, split the cultures and add fresh medium containing IL-2 and TWS119 to maintain a cell density of 0.5 - 2 x 10^6 cells/mL.

-

-

Analysis: After 7-10 days of culture, harvest the cells and analyze the expression of T cell memory markers (e.g., CD45RA, CD62L, CCR7, CD95) by flow cytometry to identify the Tscm-like population (CD45RA+/CD62L+/CCR7+/CD95+).

TWS119 TFA in Combination for Cancer Research

The Wnt/β-catenin pathway is aberrantly activated in many cancers. While TWS119 activates this pathway, its use in cancer research is context-dependent. In some cancer types, such as alveolar rhabdomyosarcoma, TWS119 has been shown to inhibit cell proliferation and induce apoptosis.[2] The combination of TWS119 with other small molecule inhibitors targeting parallel or downstream pathways is an area of active investigation. For instance, combining a Wnt pathway modulator with an mTOR inhibitor like rapamycin could have synergistic effects in certain cancer contexts.[9]

Experimental Workflow for Synergy Study

Caption: A general workflow for assessing the synergistic anti-cancer effects of TWS119 in combination with another small molecule.

Concluding Remarks

TWS119 TFA is a versatile research tool for activating the Wnt/β-catenin signaling pathway. Its utility is significantly enhanced when used in combination with other small molecules that modulate distinct signaling pathways. The protocols and data presented here provide a starting point for researchers to design and execute experiments aimed at directing cell fate and exploring novel therapeutic strategies. It is imperative to empirically optimize concentrations and timing for each specific cell type and application to achieve the desired biological outcome.

References

- 1. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Effects of Glycogen Synthase Kinase-3β Inhibitor TWS119 on Proliferation and Cytokine Production of TILs From Human Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulation of Wnt/ß-Catenin Pathway in Human CD8+ T Lymphocytes from Blood and Lung Tumors Leads to a Shared Young/Memory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neural differentiation protocols: how to choose the correct approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. stemcell.com [stemcell.com]

- 8. researchgate.net [researchgate.net]

- 9. Wnt pathway activator TWS119 enhances the proliferation and cytolytic activity of human γδT cells against colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

TWS119 and TWS119 TFA: Application Notes on Stability and Handling in DMSO and Culture Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information regarding the stability and handling of the glycogen synthase kinase-3β (GSK-3β) inhibitor, TWS119, and its trifluoroacetate (TFA) salt. Understanding the stability of this small molecule in common laboratory solvents and culture media is critical for ensuring experimental reproducibility and the accurate interpretation of results.

Introduction to TWS119

TWS119 is a potent and selective inhibitor of GSK-3β, a key negative regulator in the Wnt/β-catenin signaling pathway.[1][2][3][4] By inhibiting GSK-3β, TWS119 leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[1][5] This activity makes TWS119 a valuable tool for research in stem cell biology, neurogenesis, and cancer.[1][2][3][6][7] TWS119 is a pyrrolopyrimidine derivative.[1] It is often supplied as a free base or as a TFA salt; the presence of the TFA counterion may influence the compound's properties and biological activity.[8]

Solubility

TWS119 exhibits poor solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).[5][9][10] When preparing stock solutions, it is crucial to use anhydrous DMSO, as moisture can reduce the solubility of the compound.[5]

| Solvent | Solubility | Notes |

| DMSO | ≥ 50 mg/mL (157.07 mM) | One supplier reports solubility of 64 mg/mL (201.04 mM), but cautions that moisture can decrease solubility.[5] Use fresh, anhydrous DMSO for best results. |

| Water | Insoluble | |

| Ethanol | Insoluble |

Table 1: Solubility of TWS119 in Common Laboratory Solvents.

Stability of TWS119 Stock Solutions in DMSO

Proper storage of TWS119 stock solutions in DMSO is crucial to maintain its integrity and activity. Based on supplier recommendations, TWS119 powder is stable for extended periods when stored at low temperatures. Once dissolved in DMSO, the stability is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[11]

| Form | Storage Temperature | Recommended Storage Duration |

| Powder | -20°C | ≥ 4 years |

| In DMSO | -80°C | 1 year |

| In DMSO | -20°C | 1 month |

Table 2: Recommended Storage Conditions and Stability of TWS119.[11]

Stability of TWS119 in Cell Culture Media

The stability of TWS119 in aqueous cell culture media at 37°C has not been extensively reported in peer-reviewed literature. The aqueous environment of culture media, along with the presence of various components like serum proteins and amino acids, can potentially lead to the degradation of small molecules over the course of a typical cell-based assay. Therefore, it is strongly recommended that researchers empirically determine the stability of TWS119 in their specific culture medium and under their experimental conditions.

Factors that can influence stability in culture media include:

-

pH of the media: Changes in pH can affect the chemical stability of a compound.

-

Media components: Certain amino acids or other components could react with TWS119.

-

Serum proteins: While sometimes stabilizing, serum proteins can also bind to the compound, affecting its availability.

-

Cellular metabolism: If cells are present, they may metabolize the compound, leading to a decrease in its effective concentration.

The TWS119 TFA Salt

TWS119 is also available as a TFA salt.[3] Trifluoroacetic acid is often used during the purification of synthetic compounds and can remain as a counterion in the final product.[8] Researchers should be aware that the TFA salt may have different physicochemical properties, including solubility and stability, compared to the free base. Furthermore, the TFA counterion itself can sometimes elicit biological effects or interfere with assays.[8] For sensitive applications, it may be advisable to either use the free base form of TWS119 or perform experiments to confirm that the TFA salt does not interfere with the experimental outcomes.

Signaling Pathway of TWS119

TWS119 acts by inhibiting GSK-3β, a serine/threonine kinase that is a central component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. TWS119's inhibition of GSK-3β prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Experimental Protocols

The following are generalized protocols for assessing the stability of TWS119. It is recommended to adapt these protocols to your specific experimental needs.

Protocol 1: Stability of TWS119 in DMSO

This protocol outlines a method to evaluate the stability of a TWS119 DMSO stock solution over time at different storage temperatures.

Materials:

-

TWS119 powder

-

Anhydrous DMSO

-

Amber, tightly sealed vials

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Dissolve TWS119 in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[11]

-

Storage Conditions: Store aliquots at various temperatures to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).

-